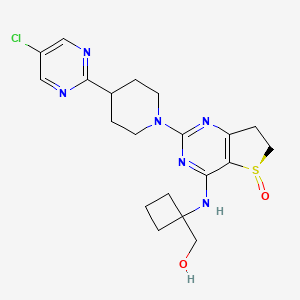
(R)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-805 is a selective inhibitor of ubiquitin-specific protease twenty-one (USP21). This compound has garnered significant attention due to its high selectivity for deubiquitinating enzyme targets, kinases, proteases, and other common target enzymes .
Preparation Methods
The synthesis of BAY-805 involves high-throughput screening followed by structure-based optimization . The compound is a non-covalent inhibitor with low nanomolar affinity for USP21 . The specific synthetic routes and industrial production methods are proprietary and have not been disclosed in detail in the available literature .
Chemical Reactions Analysis
BAY-805 primarily functions as an inhibitor and does not undergo significant chemical transformations under typical laboratory conditions . It is designed to inhibit the activity of USP21 by binding to its active site, thereby preventing the deubiquitination process . The compound’s stability and selectivity make it a valuable tool in biochemical assays and cellular studies .
Scientific Research Applications
BAY-805 has a wide range of applications in scientific research:
Mechanism of Action
BAY-805 exerts its effects by selectively inhibiting USP21. The compound binds to the active site of USP21, preventing it from cleaving ubiquitin from substrate proteins . This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including protein degradation, signal transduction, and immune response . BAY-805 has been shown to induce nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation in a cell-based reporter assay .
Comparison with Similar Compounds
BAY-805 is unique in its high selectivity and potency for USP21 compared to other deubiquitinating enzyme inhibitors . Similar compounds include:
BAY-728: A closely related negative control with significantly lower potency for USP21.
USP7 inhibitors: Target a different deubiquitinating enzyme but share a similar mechanism of action.
USP2 inhibitors: Another class of deubiquitinating enzyme inhibitors with distinct selectivity profiles.
BAY-805 stands out due to its high affinity and selectivity for USP21, making it a valuable tool for studying the biological functions of this enzyme and its potential as a therapeutic target .
Properties
Molecular Formula |
C24H28F3N5O2S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(2R)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m1/s1 |
InChI Key |
LXRBPWHQMGKMRT-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



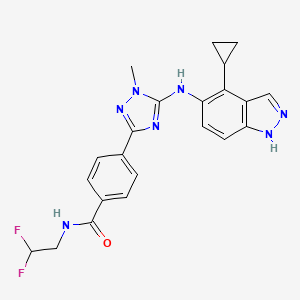
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
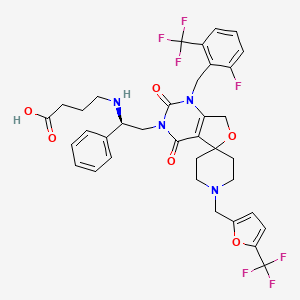
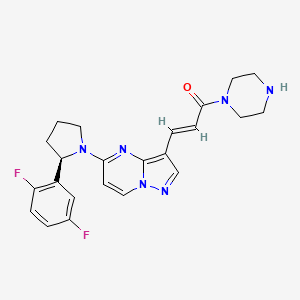
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
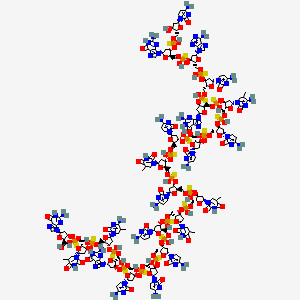
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
